molecular formula C10H15ClN2O3S B2443645 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856097-60-3

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2443645
CAS No.: 1856097-60-3
M. Wt: 278.75
InChI Key: TZMZIGHWYROFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that includes a cyclopentyl group, a methoxymethyl group, and a pyrazole ring with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Methoxymethylation: The methoxymethyl group can be introduced by reacting the intermediate with methoxymethyl chloride in the presence of a base.

    Sulfonylation: Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid or a similar sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and reduction reactions: The pyrazole ring and other functional groups can undergo oxidation and reduction under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Cyclization reagents: Various acids and bases, depending on the desired cyclization product

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonate thioester derivatives, as well as various oxidized, reduced, and cyclized compounds.

Scientific Research Applications

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins and other biomolecules, potentially leading to inhibition or activation of their functions.

Comparison with Similar Compounds

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

    1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonate thioester: Similar structure but with a sulfonate thioester group instead of a sulfonyl chloride group.

The uniqueness of this compound lies in its reactivity and versatility, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-cyclopentyl-5-(methoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S/c1-16-7-9-10(17(11,14)15)6-12-13(9)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMZIGHWYROFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.